Narciprimine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Narciprimine is a natural product found in Lycoris sanguinea with data available.

化学反应分析

Degradation and Derivatization

Narciprimine is produced via controlled degradation of narciclasine, a related alkaloid. Acidic hydrolysis of narciclasine’s epoxide ring under mild conditions (e.g., HCl/MeOH) yields this compound .

Key reaction :

NarciclasineHCl MeOH 25 CThis compound+H2O

Synthetic Routes

This compound has been synthesized via Mitsunobu reaction and subsequent deprotection:

Mitsunobu Reaction

A protected allylic alcohol intermediate undergoes Mitsunobu conditions (DIAD, Ph3P) to form the lactam core .

Table 2: Synthetic Protocol

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | DIAD, Ph3P, THF, 0°C → 25°C, 16 hrs | Acetonide-protected intermediate | 16% |

| 2 | TFA/H2O (2:1), 2 hrs | This compound | 35% |

Phenolic Hydroxyl Groups

-

Ferric chloride test : Produces a deep red-violet color due to Fe3+ complexation .

-

Alkaline solubility : Freely soluble in NaOH (1 M), forming a phenolate ion .

Lactam Group

-

Hydrolysis : Resistant to acidic/basic hydrolysis under mild conditions due to aromatic stabilization .

-

Radical reactions : Participates in 5-exo-trig cyclizations under radical initiators (e.g., AIBN) .

Spectroscopic Characterization

Table 3: Key Spectral Data of this compound

Analytical Reactions

-

TLC detection : Reacts with Dragendorff’s reagent to form orange spots (R<sub>f</sub> = 0.45 in CHCl3:MeOH 19:1) .

-

Chromatography : Purified via silica gel column (CHCl3/MeOH gradient) .

Stability and Storage

This compound’s chemical reactivity is pivotal for understanding its biosynthesis, pharmacological potential, and synthetic modification. Its stability under physiological conditions and selective reactivity with DNA topoisomerases underscore its relevance in anticancer research . Future studies should explore catalytic functionalization of its phenolic and lactam groups for enhanced bioactivity.

属性

分子式 |

C14H9NO5 |

|---|---|

分子量 |

271.22 g/mol |

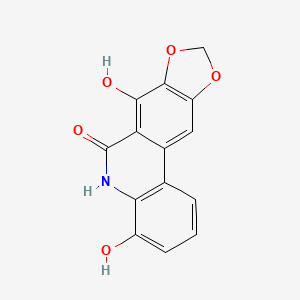

IUPAC 名称 |

4,7-dihydroxy-5H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H9NO5/c16-8-3-1-2-6-7-4-9-13(20-5-19-9)12(17)10(7)14(18)15-11(6)8/h1-4,16-17H,5H2,(H,15,18) |

InChI 键 |

PEOASDPEDCJOME-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |

规范 SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |

同义词 |

narciprimine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。